2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile is a synthetic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group and a nitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor.
The compound can be synthesized through various chemical reactions involving piperidine derivatives and ethanesulfonyl chloride. Its synthesis is relevant in the context of developing therapeutic agents, particularly those targeting specific enzymatic pathways.
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile is classified as a small molecule kinase inhibitor. Kinase inhibitors are compounds that interfere with the action of kinases, enzymes that add phosphate groups to substrates, which is a critical process in many cellular functions, including signal transduction and cell division.
The synthesis of 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile typically involves the following steps:
The synthesis often employs techniques such as thin-layer chromatography for monitoring reaction progress and purification methods like recrystallization or column chromatography to isolate the desired compound.
The molecular formula for 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile is , with a molecular weight of approximately 186.23 g/mol. The compound features:
The InChI key for this compound is HQUIOHSYUKWGOM-UHFFFAOYSA-N, which can be used for database searches related to its properties and applications.
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile can undergo several important chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or develop new derivatives with improved efficacy.
The mechanism of action for 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile primarily involves its role as a kinase inhibitor. By binding to specific kinase targets, it interferes with phosphorylation processes essential for cell signaling pathways involved in cancer progression and other diseases.
Research indicates that compounds of this class can exhibit selective inhibition against certain kinase isoforms, which is critical for minimizing side effects while maximizing therapeutic benefits.
These properties are essential for understanding how the compound behaves under various conditions, influencing its application in drug formulation.
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile is primarily used as an intermediate in the synthesis of Baricitinib, a selective inhibitor of Janus kinases 1 and 2, which are important therapeutic targets in treating rheumatoid arthritis and other inflammatory conditions. Its role in drug development highlights its significance in medicinal chemistry and pharmacology.
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile demonstrates significant potential as an inhibitor of the NLRP3 inflammasome, a multiprotein complex central to inflammatory responses. Mechanistically, it disrupts NLRP3 activation by preventing the self-oligomerization of ASC (apoptosis-associated speck-like protein containing a CARD) proteins and inhibiting downstream caspase-1 activation [5]. This action suppresses the maturation of pro-inflammatory cytokines IL-1β and IL-18, which drive chronic inflammation. In Parkinson’s disease (PD) models, NLRP3 inhibition with this compound reduced dopaminergic neurodegeneration by >60% and striatal dopamine depletion by 45%, confirming its neuroprotective efficacy [5]. The therapeutic relevance lies in its ability to block the "priming" and "activation" steps of inflammasome signaling, making it a candidate for intercepting inflammation-mediated damage before irreversible cellular injury occurs.
Table 1: Key Molecular Targets in NLRP3 Inflammasome Inhibition | Molecular Target | Biological Effect | Therapeutic Outcome | |----------------------|------------------------|--------------------------| | ASC oligomerization | Disrupted speck formation | Reduced inflammasome assembly | | Caspase-1 activation | Inhibited by >70% | Suppressed IL-1β/IL-18 maturation | | Autophagy flux | Enhanced LC3-II expression | Clearance of pathological α-synuclein | | Microglial activation | Downregulated TNF-α, IL-6 | Attenuated neuroinflammation |
This compound uniquely targets the ATPase domain of NLRP3, a critical site for its conformational activation. By binding to the NACHT domain, it stabilizes NLRP3 in an inactive conformation, reducing ATP hydrolysis by approximately 40% in MPTP-induced PD models [5]. This ATPase modulation prevents the structural reorganization required for inflammasome oligomerization and subsequent pro-caspase-1 recruitment. The acetonitrile moiety facilitates hydrogen bonding with conserved residues (e.g., Arg578), while the ethanesulfonyl group induces steric hindrance, collectively obstructing ATP binding pockets. This dual action decouples mitochondrial damage (e.g., ROS/mtDNA release) from inflammasome activation, breaking the cycle of inflammation-driven cellular deterioration observed in neurodegenerative pathologies [5].
The molecular structure of 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile (CAS# 2102412-13-3; Formula: C₉H₁₄N₂O₂S; MW: 214.29 g/mol) enables selective interaction with NLRP3’s inactive conformations [2] [7]. Key features include:
Table 2: Structural Properties of 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile | Property | Value | |--------------|-----------| | CAS Number | 2102412-13-3 | | Molecular Formula | C₉H₁₄N₂O₂S | | Molecular Weight | 214.29 g/mol | | SMILES | CCS(=O)(=O)N1CCC(=CC#N)CC1 | | Purity | ≥97% (HPLC) |
Compared to acrylic acid derivatives, 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile exhibits 3.2-fold higher NLRP3 binding affinity (Ki = 0.28 μM) due to superior conformational flexibility. While acrylic acid scaffolds rely on carboxylate groups for ionic bonds, this compound’s piperidine-acetonitrile core enables π-stacking with Tyr859 in NLRP3’s LRR domain, enhancing complex stability [5]. Benzo[d]imidazole-2-one hybrids show comparable IL-1β suppression (∼80%) but lower blood-brain barrier penetrance (log P = 1.2 vs. 0.8 for this compound). Its lower topological polar surface area (TPSA = 64 Ų) facilitates CNS bioavailability, critical for neurodegenerative applications. In MPTP-treated mice, it reduced α-synuclein aggregates by 75% versus 50% with benzo[d]imidazole analogues [5].
Table 3: Structural and Functional Comparison with NLRP3 Inhibitor Scaffolds | Scaffold Type | Binding Affinity (Ki, μM) | IL-1β Reduction (%) | CNS Penetrance (log PS) | |-------------------|--------------------------------|--------------------------|----------------------------| | 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile | 0.28 | 85 | -1.9 | | Acrylic acid derivatives | 0.91 | 70 | -2.8 | | Benzo[d]imidazole-2-one hybrids | 0.45 | 80 | -3.1 |
By inhibiting NLRP3, this compound ameliorates two key disease pathways:
Table 4: Key Compounds Mentioned | Compound Name | CAS Number | Molecular Formula | |-----------------------------------|----------------|----------------------| | 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile | 2102412-13-3 | C₉H₁₄N₂O₂S | | Acrylic acid derivatives | Not Provided | Variable | | Benzo[d]imidazole-2-one hybrids | Not Provided | Variable | | 1-benzylpiperidine-4-acetonitrile | 78056-67-4 | C₁₄H₁₈N₂ |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: